3,5-Bis(trifluoromethyl)toluene

Overview

Description

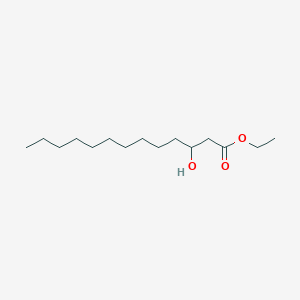

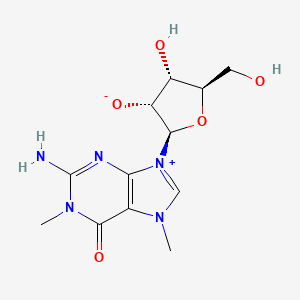

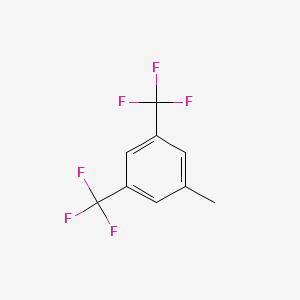

3,5-Bis(trifluoromethyl)toluene is a chemical compound with the empirical formula C9H6F6 . It is a solid substance and is used by researchers for various purposes .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)toluene consists of a toluene (methylbenzene) core with two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions .Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)toluene is a solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Pyrazole Derivatives

3,5-Bis(trifluoromethyl)toluene is used in the synthesis of pyrazole derivatives . These derivatives have been found to be potent growth inhibitors of drug-resistant bacteria . The synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Antibacterial Applications

The pyrazole derivatives synthesized from 3,5-Bis(trifluoromethyl)toluene have shown significant antibacterial properties . They have been found to be effective against methicillin-resistant S. aureus (MRSA) and Enterococci, which are among the most dangerous bacterial pathogens .

Biofilm Eradication

Some of the synthesized compounds from 3,5-Bis(trifluoromethyl)toluene have shown potential in eradicating biofilms . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Metabolism Studies

3,5-Bis(trifluoromethyl)toluene has been identified as a significant metabolite in in vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers . It possibly arises via oxidation of the benzylic position .

Synthesis of Aniline Derivatives

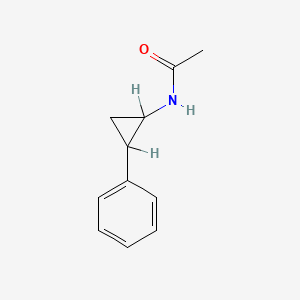

3,5-Bis(trifluoromethyl)toluene has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .

Commercial Availability

3,5-Bis(trifluoromethyl)toluene is commercially available and can be purchased from various chemical suppliers . This makes it accessible for various research and industrial applications.

Safety and Hazards

Mechanism of Action

Target of Action

It has been used as a precursor in the synthesis of various compounds, suggesting its potential role in chemical reactions .

Mode of Action

Its high electronegativity and large steric hindrance have been noted to influence its interactions in chemical reactions .

Biochemical Pathways

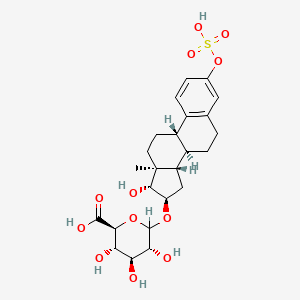

It has been used in the synthesis of pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . Additionally, it has been used in the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Its derivative, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework, has been synthesized and shown to improve the capacity and cyclic stability of li–s batteries .

Action Environment

The action of 3,5-Bis(trifluoromethyl)toluene can be influenced by environmental factors. For instance, its reactivity can be affected by temperature, as suggested by studies indicating that certain trifluoromethylphenyl Grignard reagents can detonate on loss of solvent contact or upon moderate heating .

properties

IUPAC Name |

1-methyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXTQDCAZNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226394 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)toluene | |

CAS RN |

75462-61-2 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate](/img/structure/B1197248.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)